molecular formula C8H6F3NO3 B1297831 3-Methoxy-5-nitrobenzotrifluoride CAS No. 328-79-0

3-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1297831
CAS No.: 328-79-0
M. Wt: 221.13 g/mol
InChI Key: NCPVPJVRLLHBEL-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 3-Methoxy-5-nitrobenzotrifluoride This compound may be used in chemical synthesis , but its biological targets, if any, are currently unknown.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented

Safety and Hazards

3-Methoxy-5-nitrobenzotrifluoride is classified as a skin corrosive and causes serious eye damage . It is recommended to avoid breathing its dust, to ensure adequate ventilation, and to wear personal protective equipment including eye and face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water and seek medical attention .

Biochemical Analysis

Biochemical Properties

3-Methoxy-5-nitrobenzotrifluoride plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in oxidative reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular proteins and nucleic acids . These interactions can result in modifications of the biomolecules, affecting their function and activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes changes in the activity of enzymes involved in metabolic pathways, which can result in altered levels of metabolites. Additionally, this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modify proteins and DNA. These modifications can result in changes in gene expression and cellular function. Additionally, the trifluoromethyl group in this compound can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and membrane-bound proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of this compound can induce oxidative stress, inflammation, and tissue damage in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with other cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, such as glutathione S-transferase, which can modulate the compound’s toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound. Once inside the cell, the compound can localize to specific organelles, such as the mitochondria, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, the presence of a methoxy group can facilitate the compound’s localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, this compound can accumulate in the nucleus, where it can affect gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzotrifluoride typically involves the nitration of 3-methoxybenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its methoxy, nitro, and trifluoromethyl groups, which confer distinct reactivity and properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-methoxy-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPVPJVRLLHBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334403
Record name 3-Methoxy-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-79-0
Record name 3-Methoxy-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dinitro-5-(trifluoromethyl)benzene (10 g, 42.4 mmol) in absolute methanol (100 mL) was added sodium methanolate (3.43 g, 63.5 mmol) in absolute methanol (20 mL). The red alcoholic solution was refluxed for 1 h, then concentrated to remove solvent, diluted with ethyl acetate (80 mL) and water (30 mL). Separated organic part was dried over Na2SO4, filtered and concentrated to get the title product (8.5 g) as a red solid
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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